Benzodiazepine

Übersicht

Beschreibung

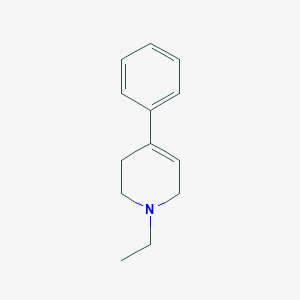

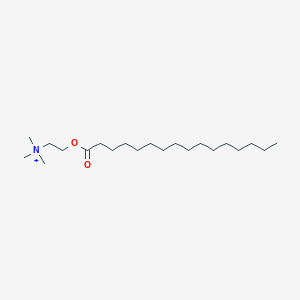

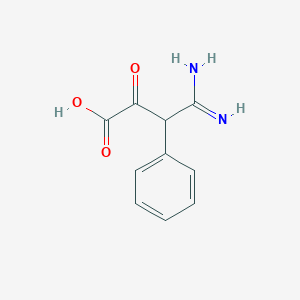

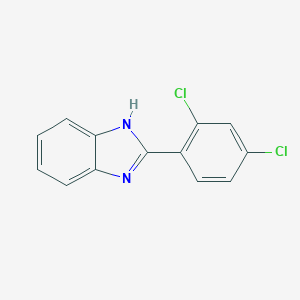

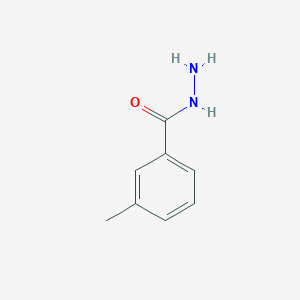

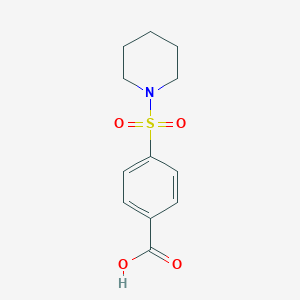

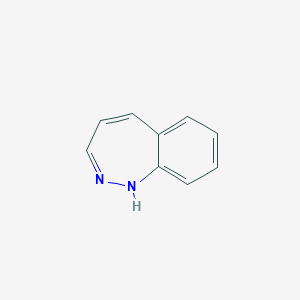

Benzodiazepines are a class of psychoactive drugs that have a core chemical structure formed by the fusion of a benzene ring and a diazepine ring. These compounds are widely used for their sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties. They were first discovered in the mid-20th century and have since become some of the most commonly prescribed medications for conditions such as anxiety disorders, insomnia, and seizures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzodiazepines typically involves the cyclization of 2-amino-5-chlorobenzophenone with glycine or its derivatives. This reaction forms the core 1,4-benzodiazepine structure. The process can be carried out under various conditions, including refluxing in ethanol or using microwave irradiation to enhance reaction rates .

Industrial Production Methods: In industrial settings, continuous flow chemistry is often employed for the synthesis of benzodiazepines. This method allows for the efficient and scalable production of these compounds. For example, the flow synthesis of diazepam involves the acylation of 5-chloro-2-(methylamino)benzophenone with bromoacetyl chloride, followed by cyclization with ammonia .

Analyse Chemischer Reaktionen

Types of Reactions: Benzodiazepines undergo various chemical reactions, including:

Oxidation: Benzodiazepines can be oxidized to form N-oxides.

Reduction: Reduction of nitrobenzodiazepines can yield amino derivatives.

Substitution: Halogenation and alkylation reactions can introduce different substituents on the benzodiazepine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.

Major Products:

Oxidation: this compound N-oxides.

Reduction: Aminobenzodiazepines.

Substitution: Halogenated or alkylated benzodiazepines.

Wissenschaftliche Forschungsanwendungen

Benzodiazepines have a wide range of applications in scientific research:

Chemistry: Used as ligands in coordination chemistry and as building blocks in organic synthesis.

Biology: Studied for their effects on neurotransmitter systems and their role in modulating synaptic transmission.

Medicine: Extensively used in the treatment of anxiety, insomnia, epilepsy, and muscle spasms.

Wirkmechanismus

Benzodiazepines exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system. When benzodiazepines bind to their specific sites on the GABA-A receptor, they increase the receptor’s affinity for GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less excitable and thereby producing sedative, anxiolytic, and muscle relaxant effects .

Vergleich Mit ähnlichen Verbindungen

Barbiturates: Another class of sedative-hypnotics, but with a higher risk of overdose and dependence.

Nonbenzodiazepine Hypnotics: Such as zolpidem and eszopiclone, which act on the same GABA-A receptors but have different chemical structures.

Selective Serotonin Reuptake Inhibitors (SSRIs): Used for anxiety and depression but act on serotonin rather than GABA

Uniqueness: Benzodiazepines are unique in their rapid onset of action and high therapeutic index, making them safer for short-term use compared to barbiturates. They also have a wide range of therapeutic applications, from treating acute anxiety to managing chronic insomnia .

Eigenschaften

IUPAC Name |

1H-1,2-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-6-9-8(4-1)5-3-7-10-11-9/h1-7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUOLADPCWQTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90155730 | |

| Record name | 1,2-Benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12794-10-4, 264-60-8 | |

| Record name | 1,2-Benzodiazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012794104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2-Benzodiazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000264608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzodiazepine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12537 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2-Benzodiazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90155730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-1,2-BENZODIAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0Q7802G2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.